molecular formula C25H26N6O2 B2844361 3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-24-7

3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2844361
CAS No.: 898410-24-7
M. Wt: 442.523
InChI Key: AZUNZYRSNVHJJV-UHFFFAOYSA-N
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Description

3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound that belongs to the purine and triazine families. This compound is characterized by its unique structure, which includes multiple aromatic rings and nitrogen-containing heterocycles. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: The synthesis begins with the construction of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the Triazine Ring: The triazine ring is introduced via cyclization reactions involving nitriles and hydrazines.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theophylline: Another purine derivative used in respiratory diseases.

    6-Mercaptopurine: A purine analog used in chemotherapy.

Uniqueness

3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to its dual purine-triazine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,9-dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-18-17-30-21-22(26-24(30)31(27-18)16-14-20-11-7-4-8-12-20)28(2)25(33)29(23(21)32)15-13-19-9-5-3-6-10-19/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUNZYRSNVHJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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